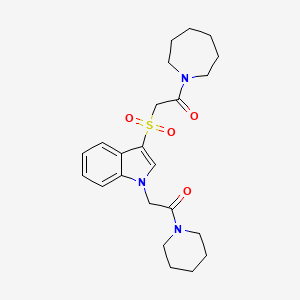

1-(azepan-1-yl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)ethanone

Description

Properties

IUPAC Name |

2-[3-[2-(azepan-1-yl)-2-oxoethyl]sulfonylindol-1-yl]-1-piperidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O4S/c27-22(24-12-8-3-9-13-24)17-26-16-21(19-10-4-5-11-20(19)26)31(29,30)18-23(28)25-14-6-1-2-7-15-25/h4-5,10-11,16H,1-3,6-9,12-15,17-18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUFFJQAFDIPMGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(azepan-1-yl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)ethanone, with the CAS number 878054-90-1, is a synthetic derivative featuring an azepane ring and an indole moiety. Its complex structure suggests potential pharmacological applications, particularly in targeting various biological pathways. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological models, and relevant structure-activity relationships (SAR).

The molecular formula of the compound is , with a molecular weight of 413.6 g/mol. The compound exhibits a sulfonamide functionality which is crucial for its biological interactions.

The compound has been studied for its interaction with specific biological targets, particularly in the context of inhibiting certain enzymes and receptors related to disease states. Notably, it has shown activity against fumarate hydratase from Mycobacterium tuberculosis, demonstrating a 65% inhibition of bacterial growth at a concentration of 250 μM . This suggests that the compound may have potential applications in treating tuberculosis.

Structure-Activity Relationship (SAR)

Research has indicated that modifications to the core structure can significantly impact biological activity. For example, alterations to the sulfonamide group or the central phenyl ring have resulted in varying degrees of potency against target enzymes . The presence of specific functional groups appears essential for maintaining effective binding and activity.

In Vitro Studies

In vitro studies have demonstrated that the compound can effectively inhibit target enzymes involved in metabolic pathways relevant to various diseases. For instance, it was found to bind dimerically to fumarate hydratase, locking the active site in an open conformation which inhibits enzymatic activity .

Efficacy in Disease Models

Research has highlighted the compound's potential efficacy in models of ischemic stroke and other conditions where prostanoid receptors play a critical role. The indole derivatives similar to this compound have been shown to exhibit high potency and selectivity against EP2 receptors, which are implicated in inflammatory responses .

Data Table: Biological Activity Summary

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations :

- The target compound’s azepane and piperidine-ethyl-oxo groups distinguish it from simpler indole-piperidine derivatives (e.g., ).

- Sulfonyl-containing analogues (e.g., ) often target receptors like 5-HT6 or exhibit antimicrobial activity, suggesting similar applications for the target compound .

- Replacement of azepane with morpholine (as in ) reduces steric bulk but may alter pharmacokinetics.

Table 2: Reported Bioactivities of Related Compounds

Key Observations :

- The piperidine-ethyl-oxo motif (shared with 142b ) correlates with antibacterial activity, suggesting the target compound may have similar properties.

- N-Arylsulfonylindoles (e.g., ) demonstrate high affinity for serotonin receptors, implying the target’s sulfonyl-indole moiety could serve in CNS drug design.

- The absence of a triazole ring (cf. ) may reduce off-target interactions compared to triazole-containing derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 1-(azepan-1-yl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)ethanone, and how can reaction conditions be optimized for higher yields?

- Methodology : Start with indole derivatives (e.g., 1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol) and azepane-containing precursors. Use coupling agents like EDCI/HOBt in anhydrous solvents (e.g., DMF or THF) under nitrogen. Optimize reaction time (e.g., 48–72 hours) and temperature (reflux at 80–100°C). Monitor progress via TLC or HPLC. Purify via column chromatography with gradients of ethyl acetate/hexanes. Yield improvements (e.g., from 45% to 59%) require iterative adjustments to stoichiometry and catalyst loading .

Q. How should researchers handle and store this compound to ensure stability and safety during experiments?

- Methodology : Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis or oxidation. Avoid exposure to moisture, light, or high temperatures. Use fume hoods with adequate ventilation (≥6 air changes/hour) and wear PPE (nitrile gloves, lab coat, safety goggles). In case of skin contact, rinse immediately with water for 15 minutes and consult a safety data sheet (SDS) for specific decontamination protocols .

Q. What spectroscopic techniques are most effective for characterizing the structural features of this compound?

- Methodology : Use single-crystal X-ray diffraction to resolve the indole sulfonyl and azepane/piperidine moieties (e.g., monoclinic system, space group P2₁/n, R factor <0.05). Complement with ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to confirm proton environments (e.g., indole H-3 at δ 7.31–7.46 ppm, piperidine CH₂ at δ 2.50–3.10 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., m/z 446.46 ).

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the compound’s bioactivity?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystal structure coordinates (PDB ID: A1AVY) to model interactions with targets like tubulin or kinases. Validate via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities (Kd). Discrepancies may arise from solvent effects or protein flexibility; use molecular dynamics (MD) simulations (AMBER/CHARMM) to refine models .

Q. What strategies mitigate off-target effects when testing this compound in cellular assays?

- Methodology : Employ counter-screening against unrelated targets (e.g., GPCRs, ion channels) at 10 µM. Use CRISPR-Cas9 knockout models to confirm target specificity. For cytotoxicity, measure IC₅₀ in primary vs. cancer cell lines (e.g., MTT assay). Adjust substituents (e.g., fluorination of the phenyl ring) to enhance selectivity, guided by SAR studies .

Q. How do crystallographic packing forces (e.g., C–H···π interactions) influence the compound’s conformational stability and solubility?

- Methodology : Analyze crystal packing via Mercury software (Cambridge Crystallographic Data Centre). For example, the title compound forms 3D networks via C–H···O (2.45 Å) and π-π stacking (3.8 Å centroid distance). Solubility can be modulated by introducing polar groups (e.g., hydroxyls) or co-crystallizing with cyclodextrins. Experimental logP values (e.g., 3.2 ± 0.2) predict membrane permeability .

Q. What in vitro and in vivo models are suitable for evaluating the compound’s pharmacokinetic (PK) profile?

- Methodology : In vitro : Microsomal stability assays (human liver microsomes, 1 mg/mL) with LC-MS/MS quantification. In vivo : Administer intravenously (1 mg/kg) or orally (10 mg/kg) in rodents; collect plasma at 0, 1, 4, 8, 24 hours. Calculate t½, Cmax, and bioavailability. Use PBPK modeling (GastroPlus) to extrapolate to humans .

Key Research Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.